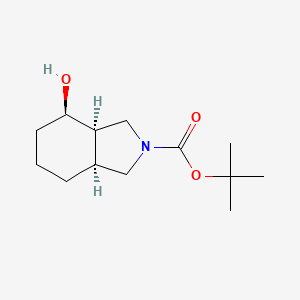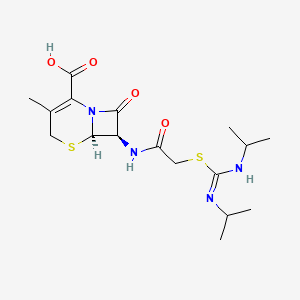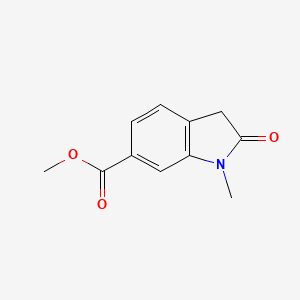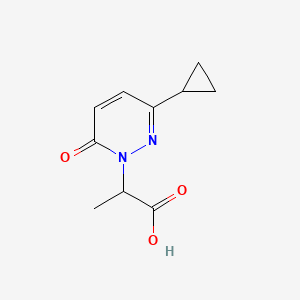
4-Methyl-1-(pyridin-3-yl)pent-3-en-1-ol
Übersicht
Beschreibung
“4-Methyl-1-(pyridin-3-yl)pent-3-en-1-ol” is a chemical compound with the CAS Number: 2060035-19-8 . It has a molecular weight of 177.25 and its IUPAC name is 4-methyl-1-(pyridin-3-yl)pent-3-en-1-ol . The compound is used in scientific research and its versatility enables applications in various fields, including pharmaceuticals, organic synthesis, and material science.
Molecular Structure Analysis
The InChI code for “4-Methyl-1-(pyridin-3-yl)pent-3-en-1-ol” is 1S/C11H15NO/c1-9(2)5-6-11(13)10-4-3-7-12-8-10/h3-5,7-8,11,13H,6H2,1-2H3 . This indicates the presence of a pyridin-3-yl group and a pent-3-en-1-ol group in the molecule .Wissenschaftliche Forschungsanwendungen
Polymer Synthesis
4-Methyl-1-(pyridin-3-yl)pent-3-en-1-ol has been used in the synthesis of poly[1-methyl-1-[3′-(3″-pyridinyl)propyl]-1-sila-cis-pent-3-ene], a polycarbosilane with heterocyclic pyridine units as side-chain substituents. These polymers were characterized through various spectroscopic techniques and demonstrated properties relevant for materials science applications (Lu et al., 1995).
Catalyst Development
Research into the development of catalysts for olefin epoxidation has utilized derivatives of 4-Methyl-1-(pyridin-3-yl)pent-3-en-1-ol. For example, a dichlorodioxomolybdenum(VI)-pyrazolylpyridine complex showed high activity and selectivity in the epoxidation of various olefins, suggesting potential applications in organic synthesis and industrial processes (Amarante et al., 2014).
Synthesis of Heterocyclic Compounds
This compound has been used in the synthesis of highly functionalized 3-(pyridin-3-yl)isoxazoles, which are valuable intermediates in organic chemistry for the development of more complex molecules (Ruano et al., 2005).
Coordination Chemistry
In coordination chemistry, 4-Methyl-1-(pyridin-3-yl)pent-3-en-1-ol has played a role in the synthesis and study of various metal complexes. These complexes have been analyzed for their structural properties, providing insights into metal-ligand interactions and the design of coordination compounds (Grohmann et al., 1999).
Study of Reaction Mechanisms
This chemical has been instrumental in studying reaction mechanisms, such as the pyrolysis of β-hydroxy alkenes. Understanding these mechanisms is crucial for developing efficient synthetic pathways in organic chemistry (August et al., 1987).
Synthesis of Optically Active Compounds
It has also been used in the synthesis of optically active pyrrole derivatives from D-α-amino acids. These compounds have potential applications in pharmaceuticals and fine chemicals (Settambolo et al., 2003).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-methyl-1-pyridin-3-ylpent-3-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-9(2)5-6-11(13)10-4-3-7-12-8-10/h3-5,7-8,11,13H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKQMDYOXIAKHBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC(C1=CN=CC=C1)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1-(pyridin-3-yl)pent-3-en-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(alphaR,gammaS)-gamma-[(3-carboxy-1-oxopropyl-2,2,3,3-d4)amino]-alpha-methyl-[1,1'-biphenyl]-4-pentanoicacid,alpha-ethylester](/img/structure/B1435972.png)





![1-[(3,3-difluorocyclobutyl)methyl]-1H-pyrazol-4-amine](/img/structure/B1435983.png)






